molecular formula C15H13Cl2N3O B2750293 N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415523-62-3

N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No. B2750293
M. Wt: 322.19
InChI Key: CGZKOSYCYZQBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first identified as a p53 stabilizing agent, and subsequent research has revealed its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines.

Mechanism Of Action

N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide functions as a p53 stabilizing agent, which means that it helps to prevent the degradation of the p53 protein. The p53 protein is a tumor suppressor protein that plays a critical role in regulating cell growth and preventing the development of cancer. By stabilizing p53, N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide helps to activate the apoptotic pathway and induce cell death in cancer cells.

Biochemical And Physiological Effects

N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has been shown to be effective in inhibiting tumor growth in various cancer cell lines. However, one limitation of using N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide in lab experiments is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.

Future Directions

There are several future directions for research on N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide. One area of research is to determine the efficacy of N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosage and administration of N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide for cancer treatment. Finally, research is needed to determine the potential side effects of N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide and how they can be mitigated.

Synthesis Methods

The synthesis of N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves a multi-step process that begins with the reaction of 2,4-dichlorobenzaldehyde with 2-amino-5-chloropyridazine to form an intermediate product. This intermediate is then reacted with diethyl oxalate to produce the final product, N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O/c16-11-5-4-10(12(17)7-11)8-18-15(21)14-6-9-2-1-3-13(9)19-20-14/h4-7H,1-3,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZKOSYCYZQBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.